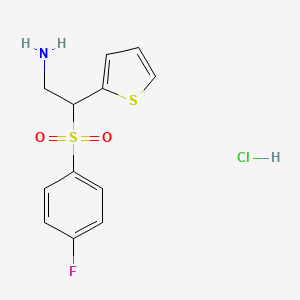

2-((4-Fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((4-Fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethanamine hydrochloride, also known as FST-100, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. FST-100 belongs to the class of compounds known as arylsulfonamides, which have been shown to have various biological activities.

Aplicaciones Científicas De Investigación

Synthesis Techniques

Research has been conducted on the synthesis and characterization of 2-((4-Fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethanamine hydrochloride, exploring optimal conditions and yields. For instance, a Gabriel synthesis approach was utilized to achieve high purity of the compound, indicating its significance in obtaining specific sulfonamide derivatives for further applications (Zhang Guang-gui, 2009).

Material Science and Polymer Research

In material science, sulfonated poly(arylene ether sulfone)s block copolymers incorporating fluorenyl groups were synthesized using Bis(4-fluorophenyl)sulfone. These copolymers showed promising properties for fuel-cell applications, such as high proton conductivity and mechanical strength, indicating the potential of incorporating 2-((4-Fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethanamine hydrochloride or its derivatives in advanced materials (Byungchan Bae, K. Miyatake, M. Watanabe, 2009).

Pharmaceutical Applications

The compound has also found applications in pharmaceutical research. For instance, the resolution of a nonsteroidal antiandrogen highlighted the use of (4-Fluorophenyl)sulfonyl derivatives for separating active pharmaceutical ingredients, demonstrating the compound's utility in drug synthesis and development (H. Tucker, G. Chesterson, 1988).

Chemical Reactions and Mechanisms

Research into chemical reactions and mechanisms has included the study of fluoroalkylative aryl migration using sodium di- and monofluoroalkanesulfinates, showcasing the versatility of fluoroalkyl and arylsulfonyl components in synthetic organic chemistry (Zhengbiao He, Ping Tan, C. Ni, Jinbo Hu, 2015).

Propiedades

IUPAC Name |

2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO2S2.ClH/c13-9-3-5-10(6-4-9)18(15,16)12(8-14)11-2-1-7-17-11;/h1-7,12H,8,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYBYISMFUKJTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CN)S(=O)(=O)C2=CC=C(C=C2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClFNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-ethoxypropyl)-4-(3-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2871189.png)

![N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2871193.png)

![N-(2-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)

![(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(2-chlorophenyl)methoxy]amine](/img/structure/B2871206.png)

![[2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride](/img/structure/B2871210.png)

![1-[(E)-(hydroxyimino)methyl]naphthalen-2-ol](/img/structure/B2871211.png)